molecular formula C9H10BrN B11824663 3-Bromo-4-(but-3-enyl)pyridine

3-Bromo-4-(but-3-enyl)pyridine

Cat. No.: B11824663
M. Wt: 212.09 g/mol
InChI Key: MWPAHVGCBUBNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(but-3-enyl)pyridine is an organic compound with the molecular formula C9H10BrN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the third position and a but-3-enyl group at the fourth position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(but-3-enyl)pyridine typically involves the bromination of 4-(but-3-enyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, usually at room temperature, to achieve selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(but-3-enyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-(but-3-enyl)pyridine is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Employed in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(but-3-enyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the but-3-enyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

3-bromo-4-but-3-enylpyridine

InChI

InChI=1S/C9H10BrN/c1-2-3-4-8-5-6-11-7-9(8)10/h2,5-7H,1,3-4H2

InChI Key

MWPAHVGCBUBNMC-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=C(C=NC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.